Enhanced Lipophilicity (logP) Compared to 4-Chloro-1,2-bis(trifluoromethyl)benzene
The bromo-substituted compound exhibits a higher calculated partition coefficient (logP) than its chloro analog, which is directly relevant for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of derived drug candidates. A higher logP value indicates increased lipophilicity, which can enhance membrane permeability but must be balanced against solubility constraints. The data for the target compound is sourced from Chem-space [1], while the comparator data is from Fluorochem .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 4-Chloro-1,2-bis(trifluoromethyl)benzene (logP = 4.33) |
| Quantified Difference | ΔlogP = +0.17 (higher lipophilicity) |
| Conditions | Predicted/calculated logP values from vendor databases |
Why This Matters
This difference in logP can be decisive for medicinal chemists when selecting a halogenated building block to fine-tune the lipophilicity and overall drug-likeness of a lead compound series.
- [1] Chem-space. 4-bromo-1,2-bis(trifluoromethyl)benzene. LogP: 4.5. View Source
